molecular formula C22H16N2O4 B2656657 2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 336180-75-7

2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B2656657
CAS No.: 336180-75-7
M. Wt: 372.38
InChI Key: GLYMCKUCSMZDQB-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a pyrano[3,2-c]chromene derivative characterized by a fused pyran-chromene core. Key structural features include:

  • Amino group at position 2.
  • Carbonitrile at position 3.
  • 4-(Allyloxy)phenyl substituent at position 4, where the allyloxy group introduces an ether-linked unsaturated propene chain.
  • Oxo group at position 4.

This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including antibacterial and antitumor activities . Its synthesis typically involves multicomponent reactions (MCRs) of 4-hydroxycoumarin, aldehydes, and nitriles, though direct synthetic details for the allyloxy variant are sparse in the literature .

Properties

IUPAC Name

2-amino-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-2-11-26-14-9-7-13(8-10-14)18-16(12-23)21(24)28-20-15-5-3-4-6-17(15)27-22(25)19(18)20/h2-10,18H,1,11,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYMCKUCSMZDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a member of the pyranochromene family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H12N2O3
  • CAS Number : 2815057
  • Molecular Weight : 320.31 g/mol

The presence of functional groups such as amino and carbonitrile enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles and evaluated their antiproliferative effects against various human tumor cell lines.

Key Findings:

  • Antiproliferative Effects :
    • Compounds were tested against eight human tumor cell lines, with several showing IC50 values in the low micromolar range.
    • For instance, the bromo-derivative exhibited an IC50 value of 0.5 μM against HT-29 colon carcinoma cells, indicating potent activity .
  • Mechanisms of Action :
    • The compounds induced microtubule disruption and centrosome de-clustering in cancer cells.
    • They caused G2/M cell cycle arrest, which is critical for inhibiting cancer cell proliferation .
  • Antiangiogenic Effects :
    • The compounds demonstrated significant antiangiogenic activity both in vitro and in vivo, reducing tumor vascularization .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) revealed that specific substitutions on the phenyl ring significantly influenced biological activity. For example:

CompoundSubstitutionIC50 (μM)Cell Line
1aBromo0.5HT-29
1cIodo0.6HT-29
1hDichloro1.0HCT-116
1jPentafluoro0.15EA.hy926

This table illustrates how different halogen substitutions can affect potency against specific cancer cell lines .

In Vivo Studies

In vivo experiments using murine models have indicated that these compounds can significantly inhibit tumor growth. For instance, a study reported that treatment with a selected derivative led to a reduction in tumor size by approximately 60% compared to control groups .

Clinical Relevance

The potential for these compounds to serve as lead candidates for drug development is underscored by their selective targeting of cancer cells while sparing normal cells. This selectivity is crucial in minimizing side effects typically associated with conventional chemotherapy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to analogs with varying aryl/heteroaryl substituents at position 4. Key differences in substituents influence physicochemical properties, reactivity, and bioactivity.

Substituent Diversity and Physicochemical Properties

Compound (R Group at Position 4) Melting Point (°C) Notable Features Key References
4-(Prop-2-en-1-yloxy)phenyl (Target) Not reported Allyloxy group introduces potential for Michael addition or oxidation.
Phenyl 256–257 Simpler structure; higher crystallinity due to planar aryl group.
4-Methoxyphenyl Not reported Methoxy group enhances solubility via polarity.
2,4-Dichlorophenyl 292–295 Electron-withdrawing Cl groups increase electrophilicity; higher melting point.
3-Nitrophenyl 262–265 Strong electron-withdrawing nitro group affects electronic density.
4-Hydroxyphenyl 228–230 Hydrogen-bonding capability from -OH group.
Thiophen-2-yl 228–230 Heterocyclic substituent enhances π-π stacking potential.
3,5-Bis(trifluoromethyl)phenyl Not reported Bulky, lipophilic CF3 groups improve membrane permeability.
4-Nitrophenyl Not reported Nitro group increases reactivity in reduction reactions.
3,4,5-Trimethoxyphenyl Not reported Multiple methoxy groups enhance solubility and binding interactions.
Triazolylmethoxy-phenyl 136–137 Triazole moiety enables hydrogen bonding and click chemistry.

Stability and Reactivity

  • Allyloxy group : Susceptible to oxidation or polymerization, unlike stable aryl/halogenated analogs.
  • Triazole derivatives : Stable under physiological conditions, enabling targeted drug delivery .

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